

# A Comparative Guide to Calcimimetic Compounds for Secondary Hyperparathyroidism

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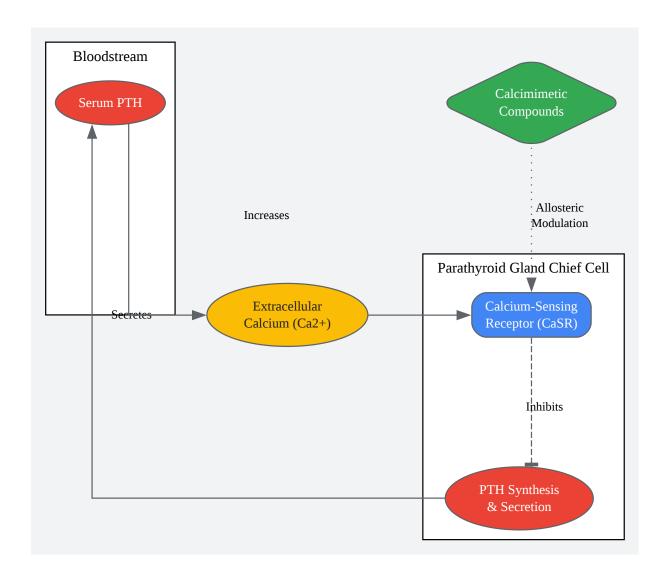
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of various calcimimetic compounds used in the management of secondary hyperparathyroidism (SHPT), a common complication in patients with chronic kidney disease (CKD). While preclinical data exists for **tecalcet** (NPS R-568), this guide will focus on the clinically evaluated and approved calcimimetics: cinacalcet, etelcalcetide, and evocalcet, for which robust comparative human trial data are available.

### **Mechanism of Action: A Shared Pathway**

Calcimimetics are a class of drugs that allosterically modulate the calcium-sensing receptor (CaSR) on the surface of the chief cells in the parathyroid gland. By increasing the sensitivity of the CaSR to extracellular calcium, these agents mimic the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH). This reduction in PTH levels helps to normalize serum calcium and phosphorus levels, mitigating the risk of bone disease and cardiovascular complications associated with SHPT.





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Caption: Signaling pathway of calcimimetic action on the parathyroid gland.

# Comparative Efficacy: Head-to-Head Clinical Trial Data

The following tables summarize the key efficacy and safety data from head-to-head clinical trials comparing etelcalcetide with cinacalcet and evocalcet with cinacalcet.



Table 1: Etelcalcetide vs. Cinacalcet for SHPT in

**Hemodialysis Patients** 

Efficacy Endpoint	Etelcalcetide	Cinacalcet	p-value	Reference
Proportion of patients with >30% reduction in PTH	68.2%	57.7%	0.004	[1][2]
Proportion of patients with >50% reduction in PTH	52.4%	40.2%	0.001	[1][2]

Safety Endpoint	Etelcalcetide	Cinacalcet	Reference
Incidence of Hypocalcemia	68.9%	59.8%	[2]
Incidence of Nausea	18.3%	22.6%	
Incidence of Vomiting	13.3%	13.8%	_

Table 2: Evocalcet vs. Cinacalcet for SHPT in Hemodialysis Patients



Efficacy Endpoint	Evocalcet	Cinacalcet	Between- group Difference (95% CI)	Reference
Proportion of patients achieving target iPTH (60-240 pg/mL)	72.7%	76.7%	-4.0% (-11.4% to 3.5%)	
Mean percentage change in iPTH from baseline	-34.7%	-30.2%	-4.4% (-13.1% to 4.3%)	_
Proportion of patients with ≥30% decrease in iPTH	67.3%	58.7%	8.6% (-1.8% to 19.1%)	_

Safety Endpoint	Evocalcet	Cinacalcet	p-value	Reference
Incidence of Gastrointestinal- related Adverse Events	18.6%	32.8%	<0.001	
Incidence of Hypocalcemia	No significant difference	No significant difference	-	

## **Experimental Protocols**

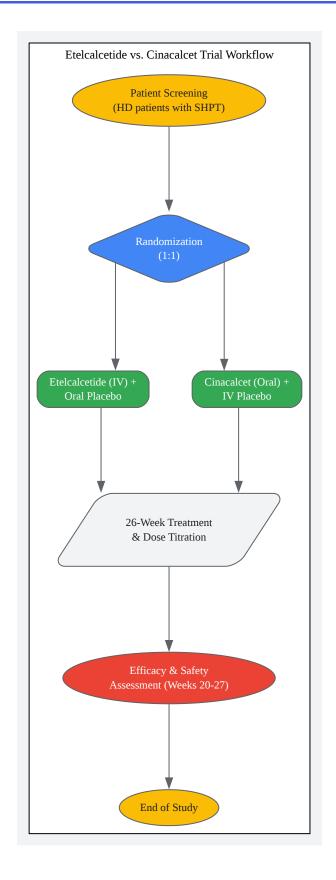
The following sections detail the methodologies of the key comparative clinical trials.



## Etelcalcetide vs. Cinacalcet: A Randomized, Double-Blind, Active-Controlled Trial

- Objective: To compare the efficacy and safety of intravenous etelcalcetide with oral cinacalcet for the treatment of SHPT in patients receiving hemodialysis.
- Study Design: A 26-week, randomized, double-blind, double-dummy, active-controlled, parallel-group study.
- Patient Population: 683 adult patients with CKD on hemodialysis with a mean baseline PTH level >500 pg/mL.
- Intervention:
  - Etelcalcetide administered intravenously three times per week at the end of each hemodialysis session.
  - Cinacalcet administered orally once daily.
  - Doses of both drugs were titrated to achieve a target PTH level.
- Primary Efficacy Endpoint: The proportion of patients achieving a >30% reduction from baseline in mean predialysis PTH concentrations during weeks 20 to 27.
- Biochemical Measurements:
  - PTH: Intact PTH (iPTH) levels were measured using a standardized immunoassay.
  - Serum Calcium and Phosphorus: Measured using standard laboratory methods. Serum calcium was corrected for albumin levels.
- Safety Assessment: Adverse events, including hypocalcemia, nausea, and vomiting, were systematically recorded and compared between the two groups.





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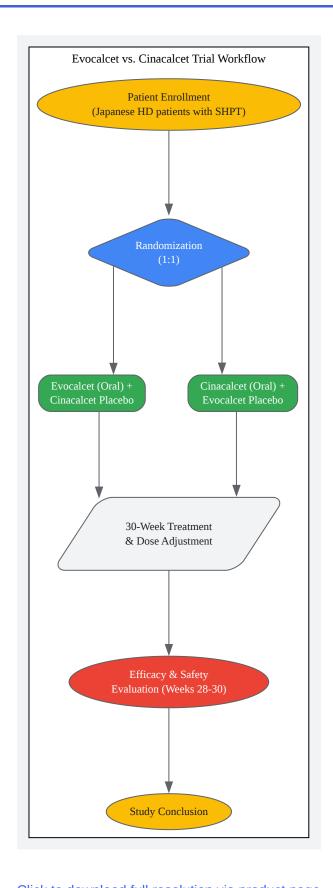
Caption: Experimental workflow for the etelcalcetide vs. cinacalcet trial.



# Evocalcet vs. Cinacalcet: A Randomized, Double-Blind, Double-Dummy Trial

- Objective: To compare the efficacy and safety of oral evocalcet with oral cinacalcet for the treatment of SHPT in Japanese patients on hemodialysis.
- Study Design: A 30-week, randomized, double-blind, double-dummy, parallel-group trial.
- Patient Population: 634 Japanese patients with SHPT on hemodialysis.
- Intervention:
  - Evocalcet administered orally once daily.
  - Cinacalcet administered orally once daily.
  - Doses were adjusted to achieve a target intact PTH level of 60 to 240 pg/mL.
- Primary Efficacy Endpoint: Non-inferiority of evocalcet to cinacalcet in the proportion of patients achieving the target mean intact PTH level from week 28 to 30.
- Biochemical Measurements:
  - PTH: Intact PTH (iPTH) levels were measured.
  - Serum Calcium and Phosphorus: Standard laboratory procedures were used, with calcium corrected for albumin.
- Safety Assessment: The incidence of adverse events, with a particular focus on gastrointestinal-related events, was compared.





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Caption: Experimental workflow for the evocalcet vs. cinacalcet trial.



### **Summary and Conclusion**

The available clinical evidence demonstrates that etelcalcetide is more effective than cinacalcet in reducing PTH levels in patients with SHPT on hemodialysis, though it may be associated with a higher incidence of hypocalcemia. Evocalcet has been shown to be non-inferior to cinacalcet in terms of PTH reduction and is associated with a significantly lower incidence of gastrointestinal adverse events. The choice between these agents may therefore depend on individual patient characteristics, including the severity of SHPT, baseline serum calcium levels, and tolerance to gastrointestinal side effects. Further research is needed to establish the long-term clinical outcomes of these different calcimimetic therapies. As of the current review of available literature, **tecalcet** remains an investigational compound with no published human clinical trial data directly comparing its efficacy to other calcimimetics.

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#### References

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